![molecular formula C20H18O5S B12530901 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 861718-31-2](/img/structure/B12530901.png)
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-9H-thioxanthen-9-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to introduce the oxirane groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The thioxanthene core can be reduced to form thioxanthene derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols are used under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The oxirane groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular processes, contributing to its potential biological activities. The thioxanthene core may also interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of oxirane groups.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane groups and a similar core structure.
Uniqueness
2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to the presence of both oxirane groups and a thioxanthene core, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
861718-31-2 |
|---|---|
Molekularformel |
C20H18O5S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-methyl-1,4-bis(oxiran-2-ylmethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C20H18O5S/c1-11-6-15(24-9-12-7-22-12)20-17(19(11)25-10-13-8-23-13)18(21)14-4-2-3-5-16(14)26-20/h2-6,12-13H,7-10H2,1H3 |
InChI-Schlüssel |
HZYPILCADINAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1OCC3CO3)C(=O)C4=CC=CC=C4S2)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
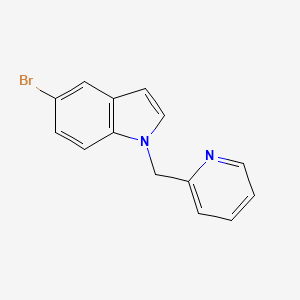
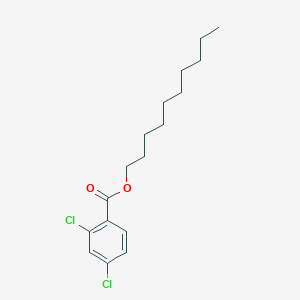
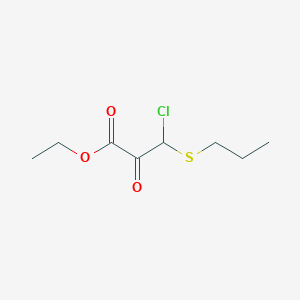
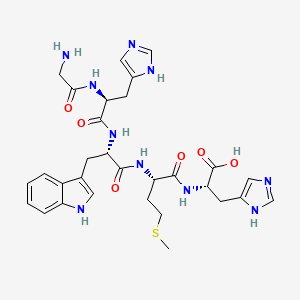
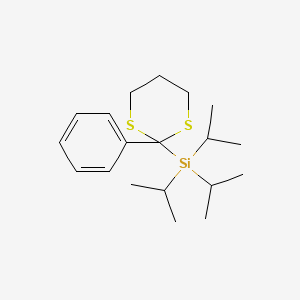
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
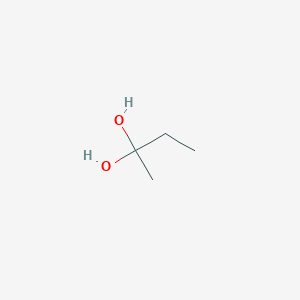
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
